Cumyl-pegaclone - 2160555-55-3

Cumyl-pegaclone

Catalog Number: EVT-511776
CAS Number: 2160555-55-3
Molecular Formula: C25H28N2O
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-Pentyl-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one, its optical and geometric isomers, salts and salts of isomers is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Temporary listing of substances subject to emergency scheduling substance.
Overview

Cumyl-pegaclone is a synthetic cannabinoid classified as a γ-carbolinone derivative. It has gained attention due to its structural similarities to other synthetic cannabinoids and its presence in various drug-related contexts. The compound is known for its psychoactive properties and is often associated with products marketed as "spice" or herbal blends. Its IUPAC name is 5-pentyl-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one, with a molecular formula of C25H28N2OC_{25}H_{28}N_{2}O and a molecular weight of 372.5 g/mol .

Synthesis Analysis

The synthesis of cumyl-pegaclone involves several chemical reactions that can be adapted from methods used for other synthetic cannabinoids. Notably, the synthesis can be achieved through the reaction of specific precursors under controlled conditions, often involving alkylation and cyclization processes. Janssens et al. have published methods detailing the synthesis of cumyl-pegaclone and its derivatives, emphasizing the ease of illicit manufacturing due to the availability of starting materials and the relatively straightforward procedures involved .

Technical Details

  • Common Methods: The synthesis typically employs techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for monitoring reaction progress and product characterization.
  • Reagents: Key reagents include phenylpropan-2-yl derivatives and pentyl groups, which are crucial for forming the core structure of cumyl-pegaclone.
Molecular Structure Analysis

The molecular structure of cumyl-pegaclone features a complex arrangement that contributes to its pharmacological activity. The compound's structure can be visualized as a pyridoindole framework with a pentyl side chain.

Structure Data

  • Molecular Formula: C25H28N2OC_{25}H_{28}N_{2}O
  • Molecular Weight: 372.5 g/mol
  • Absorption Spectrum: The ultraviolet-visible spectrum shows a maximum absorption at 252 nm, indicating its potential for detection in analytical applications .
Chemical Reactions Analysis

Cumyl-pegaclone undergoes various chemical reactions that can lead to the formation of metabolites, primarily through phase I metabolic processes. Research has identified multiple pathways including hydroxylation, dehydrogenation, and N-dealkylation.

Technical Details

  • Metabolite Formation: Studies have reported at least 22 distinct phase I metabolites resulting from these reactions, with two monohydroxylated metabolites being particularly abundant and potentially useful as forensic markers for drug use .
  • Analytical Techniques: Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to analyze these metabolites in biological samples.
Mechanism of Action

The mechanism by which cumyl-pegaclone exerts its effects primarily involves interaction with cannabinoid receptors in the central nervous system. It is believed to act as a potent agonist at these receptors, leading to various physiological effects similar to those observed with natural cannabinoids.

Process Data

  • Receptor Interaction: Cumyl-pegaclone's affinity for cannabinoid receptors results in psychoactive effects, which may include alterations in mood, perception, and cognition.
  • Pharmacodynamic Properties: The compound's pharmacodynamics are yet to be fully elucidated but are expected to follow patterns observed in other synthetic cannabinoids.
Physical and Chemical Properties Analysis

Cumyl-pegaclone exhibits several physical and chemical properties that are significant for its identification and analysis.

Physical Properties

  • Melting Point: Data on melting point is currently unavailable.
  • Boiling Point: Data on boiling point is currently unavailable.
  • Solubility: Specific solubility data has not been reported.

Chemical Properties

  • Identification Techniques: Various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), high-performance liquid chromatography (HPLC), and gas chromatography-solid state infrared spectroscopy (GC-sIR) have been used for identification and characterization .
Applications

Cumyl-pegaclone finds its primary applications in scientific research related to synthetic cannabinoids. Its study aids in understanding the pharmacological effects of synthetic cannabinoids and their metabolites, which is crucial for forensic toxicology.

Scientific Uses

  • Forensic Toxicology: The identification of cumyl-pegaclone and its metabolites in biological samples assists in drug testing and legal investigations.
  • Pharmacological Research: Ongoing research into its pharmacodynamics contributes to the broader understanding of cannabinoid interactions within the human body.
Synthetic Pathways and Structural Evolution of Cumyl-PEGACLONE

Historical Development of Gamma-Carboline-Based Synthetic Cannabinoids

The emergence of γ-carbolinone-based synthetic cannabinoids represents a strategic evolution in designer drug chemistry, directly responding to global legislative pressures. Prior to 2016, synthetic cannabinoid receptor agonists (SCRAs) were predominantly built upon indole, indazole, or benzimidazole cores, which were progressively scheduled under controlled substance laws worldwide. The γ-carbolinone core (pyrido[4,3-b]indol-1-one) first appeared in forensic casework in late 2016, immediately following Germany’s implementation of the New Psychoactive Substances Act (NpSG) in November 2016, which specifically targeted indole/indazole-derived SCRAs [4]. Cumyl-PEGACLONE (5-pentyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one) was the inaugural compound in this class, rapidly dominating 25% of Germany’s illicit SCRA market by 2017 due to its initial absence from controlled substance lists [4] [3]. This structural shift exemplified a deliberate "core-hopping" strategy by clandestine laboratories—replacing scheduled heterocyclic cores with unscheduled bioisosteres retaining similar three-dimensional topography and receptor affinity. The γ-carbolinone core conferred distinct advantages: enhanced metabolic stability compared to first-generation SCRAs and a larger aromatic surface area for π-stacking interactions within the CB1 receptor’s transmembrane binding pocket [4].

Table 1: Evolution of Synthetic Cannabinoid Core Structures

Core StructureRepresentative CompoundsPeak PrevalencePrimary Legislative Trigger
Indole/IndazoleJWH-018, AM-22012008-2015Global scheduling pre-2016
γ-CarbolinoneCumyl-PEGACLONE2017-2018German NpSG (2016)
Cyclobutyl/Norbornyl-methylCumyl-CBMEGACLONE, Cumyl-NBMEGACLONE2019-presentNpSG amendment (2019)

Design Rationale for Cumyl-PEGACLONE: Bridging Pharmaceutical Patents and Illicit Drug Markets

Cumyl-PEGACLONE’s molecular architecture was not serendipitous but emerged from systematic exploitation of pharmaceutical intellectual property. Its synthesis traces directly to the 2014 patent by Bowden et al. (WO 2014022776 A1), which disclosed γ-carbolinone derivatives as potential therapeutics for inflammatory diseases via cannabinoid receptor modulation [3]. Clandestine chemists adapted claims from this patent, specifically selecting the cumyl (1-methyl-1-phenylethyl) moiety as the N-linked substituent due to its:

  • Steric bulk: Optimized hydrophobic filling of the CB1 receptor’s lipid-facing subpocket, enhancing binding affinity over smaller alkyl chains.
  • Metabolic resistance: Tertiary carbon structure impedes oxidative dealkylation by cytochrome P450 enzymes, prolonging half-life.
  • Absence in drug monitoring: Lack of commercial pharmaceuticals using cumyl groups avoided detection in standard toxicological screens [4] [5].

The pentyl chain at the 5-position mirrored traditional SCRAs (e.g., JWH-018), maintaining optimal alkyl length for receptor access. Pharmacological evaluation confirmed Cumyl-PEGACLONE’s high potency, acting as a full agonist at human CB1 receptors (EC₅₀ = 1.37 ± 0.24 nM) with 3-fold greater efficacy than JWH-018 in β-arrestin recruitment assays [4] [2]. Crucially, its γ-carbolinone core circumvented Germany’s NpSG definitions, which initially covered only indoles, indazoles, and benzimidazoles. This legal "gap" fueled its commercial distribution as a "legally compliant" alternative until its addition to the Narcotics Act (BtMG) in July 2018 [3] [7].

Structural Modifications in Cumyl-PEGACLONE Analogues: Fluorination and Isomer Exploration

Following the scheduling of Cumyl-PEGACLONE, clandestine chemists pursued two primary structural modification strategies: terminal fluorination and isomer exploration, aiming to preserve CB1 activity while evading updated controlled substance analog laws.

Fluorination:The 5-fluoropentyl analog (5F-Cumyl-PEGACLONE) emerged in late 2018, substituting the pentyl chain with a fluorinated tail. Fluorination enhanced:

  • Lipophilicity: Increased log P value by ~0.5 units, improving blood-brain barrier penetration.
  • Receptor affinity: Sub-nanomolar CB1 activation (EC₅₀ = 0.89 nM in β-arrestin assays) due to favorable halogen bonding with Ser383 in the CB1 binding pocket.
  • Metabolic stability: Fluorine impedes ω-hydroxylation, the primary oxidative degradation pathway for alkyl chains [2] [6]. Functional assays revealed 5F-Cumyl-PEGACLONE exhibited 1.5-fold greater relative efficacy than its non-fluorinated predecessor in Gαi protein activation assays [2].

Isomer Exploration:Simultaneously, positional isomers and sterically modified analogs were synthesized to probe structure-activity relationships (SAR) while avoiding generic legislation:

  • Ethylbenzyl Isomer: Shifting the pentyl chain from the 5-position to the N-2 ethylbenzyl site.
  • n-Propylphenyl Isomer: Replacing pentyl with a branched propylphenyl group.In vitro profiling using β-arrestin2 recruitment and mini-Gαi assays demonstrated these isomers suffered drastically reduced CB1 efficacy (<40% of JWH-018) and potency (EC₅₀ >100 nM). Molecular modeling attributed this to steric clashes with Val196 and Phe268 in the orthosteric binding site [2].

Table 2: Functional Activity of Cumyl-PEGACLONE Analogues at Human CB1 Receptor

Compoundβ-arrestin2 Recruitment EC₅₀ (nM)Relative Efficacy (% JWH-018)Mini-Gαi Activation EC₅₀ (nM)Key Structural Alteration
Cumyl-PEGACLONE1.37 ± 0.24298%2.01 ± 0.31None (prototype)
5F-Cumyl-PEGACLONE0.89 ± 0.17312%1.54 ± 0.225-fluoropentyl tail
Ethylbenzyl Isomer>10028%>100Pentyl chain repositioning
n-Propylphenyl Isomer>10035%>100Branched alkyl substitution

Further innovations included core-hybridized variants featuring novel side chains:

  • Cyclobutyl-methyl (CBM): Cumyl-CBMEGACLONE, identified in 2019, showed higher CB1 potency than non-cumyl CBM analogs due to cumulative hydrophobic effects.
  • Norbornyl-methyl (NBM): Cumyl-NBMEGACLONE (2020) utilized a bicyclic saturated hydrocarbon tail, enhancing conformational rigidity and CB1 affinity via Van der Waals contacts with helix 6 residues [3] [5].

These modifications illustrate a continuous feedback loop between legislative controls and structural innovation, with each scheduled compound spawning new analogs optimized for receptor engagement and legal evasion.

Properties

CAS Number

2160555-55-3

Product Name

Cumyl-pegaclone

IUPAC Name

5-pentyl-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one

Molecular Formula

C25H28N2O

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C25H28N2O/c1-4-5-11-17-26-21-15-10-9-14-20(21)23-22(26)16-18-27(24(23)28)25(2,3)19-12-7-6-8-13-19/h6-10,12-16,18H,4-5,11,17H2,1-3H3

InChI Key

AWHWTKXMUJLSRM-UHFFFAOYSA-N

SMILES

CCCCCN1C2=C(C3=CC=CC=C31)C(=O)N(C=C2)C(C)(C)C4=CC=CC=C4

Synonyms

CUMYL-PEGACLONE
SGT-151

Canonical SMILES

CCCCCN1C2=C(C3=CC=CC=C31)C(=O)N(C=C2)C(C)(C)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.